N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide
Description
Properties
CAS No. |
85524-22-7 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-5-4-8(14)12-9(10-5)6(2)11-7(3)13/h4,6H,1-3H3,(H,11,13)(H,10,12,14) |
InChI Key |
YYAVCOIGYQHORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis of the Pyrimidine Core
A common approach starts with the condensation of ethyl acetoacetate and thiourea or urea under reflux in methanol or ethanol, often in the presence of a base such as sodium methoxide or potassium carbonate. This step forms the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-one intermediate.
- Reaction conditions: Reflux in absolute methanol or ethanol for several hours (typically 5–8 h).
- Catalysts/Base: Sodium methoxide or potassium carbonate to facilitate condensation.
- Outcome: Formation of the dihydropyrimidinone ring with high yield (often above 80%).
Alkylation/Acylation to Introduce the Acetamide Group
The next step involves the alkylation of the pyrimidinone intermediate with haloacetamide derivatives, such as 2-chloroacetamide or substituted chloroacetamides, in polar aprotic solvents like dimethylformamide (DMF).
- Reagents: Equimolar amounts of the pyrimidinone intermediate and 2-chloroacetamide.
- Base: Excess potassium carbonate to deprotonate the pyrimidinone and promote nucleophilic substitution.
- Solvent: DMF, which dissolves both reactants and base effectively.
- Temperature: Room temperature to moderate heating (25–80°C), depending on the specific protocol.
- Reaction time: 5–12 hours, with monitoring by thin-layer chromatography (TLC).
- Workup: Reaction mixture poured onto ice, acidified with dilute acetic acid, precipitate filtered, washed, and recrystallized from suitable solvents (e.g., methanol or acetone-DMF mixtures).
Alternative Synthetic Routes
Some literature reports the use of multi-component reactions involving aromatic aldehydes, ethyl cyanoacetate, and thiourea in the presence of potassium carbonate to form substituted pyrimidine derivatives, which are then further functionalized to yield the target acetamide compound.
- Multi-component reaction: Reflux in ethanol with potassium carbonate.
- Subsequent substitution: Reaction with 2-chloro-N-substituted acetamides in DMF at room temperature.
- Yields: Moderate to good (50–75%).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol, DMF | DMF preferred for alkylation step |
| Base | Potassium carbonate, Sodium methoxide | Excess base improves nucleophilic substitution |
| Temperature | Reflux (60–80°C) for condensation; RT to 80°C for alkylation | Controlled to avoid decomposition |
| Reaction Time | 5–8 h (condensation); 5–12 h (alkylation) | Monitored by TLC |
| Workup | Acidification, filtration, recrystallization | Purification critical for yield and purity |
Representative Data from Literature
Mechanistic Insights
- The condensation step forms the pyrimidine ring via nucleophilic attack of thiourea on the β-ketoester, followed by cyclization and tautomerization.
- The alkylation step proceeds through nucleophilic substitution where the nitrogen at the 2-position of the pyrimidine ring attacks the electrophilic carbon of the haloacetamide, displacing the halide ion.
- Reaction conditions such as solvent polarity and base strength significantly influence the reaction rate and selectivity.
Chemical Reactions Analysis
Acetamide Hydrolysis
| Conditions | Products | Notes | Source |
|---|---|---|---|
| 6M HCl, reflux, 4–6 hrs | 2-(6-Methyl-4-oxopyrimidinyl)ethylamine | Cleaves acetamide to primary amine |
-
Hydrolysis under acidic conditions removes the acetyl group, yielding a free amine for further derivatization.
Oxidation of Dihydropyrimidine Core
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| H₂O₂, FeCl₃, 60°C | Aromatic pyrimidine derivatives | Converts dihydro to fully aromatic |
-
Oxidative aromatization enhances electronic conjugation, potentially altering biological activity.
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes electrophilic substitution at the 2- and 4-positions:
| Reaction | Reagents | Position Modified | Source |
|---|---|---|---|
| Halogenation | POCl₃, PCl₅, 80°C | 4-oxo → 4-chloro | |
| Thiolation | Lawesson’s reagent, toluene | 4-oxo → 4-thio |
-
Chlorination with POCl₃ replaces the 4-oxo group with chlorine, enabling cross-coupling reactions.
-
Thiolation modifies hydrogen-bonding capacity, influencing receptor binding in pharmacological contexts .
Amide Coupling
| Coupling Partner | Catalyst/Conditions | Application | Source |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Suzuki-Miyaura cross-coupling |
-
Palladium-catalyzed coupling introduces aryl groups to the acetamide side chain, diversifying structure-activity relationships.
Stability and Degradation
| Condition | Observation | Implications | Source |
|---|---|---|---|
| pH < 2 or pH > 10, 25°C | Degradation to pyrimidine acids | Limits formulation stability | |
| UV exposure (254 nm) | Photooxidation | Requires light-protected storage |
Key Research Findings
-
Anticonvulsant Activity : Alkylation with 4-bromophenylacetamide (ED₅₀ = 38 mg/kg) showed superior activity in pentylenetetrazole-induced seizure models .
-
Structure-Activity Relationship : Electron-withdrawing groups (e.g., -Br) at the acetamide aryl position enhance neuropharmacological efficacy .
This reactivity profile positions N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide as a versatile intermediate for drug discovery, particularly in neurology and oncology .
Scientific Research Applications
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences, supported by relevant case studies and data tables.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4-oxo-1,4-dihydropyrimidines have shown effectiveness against a range of bacterial strains. A study demonstrated that these compounds inhibit bacterial growth by interfering with DNA synthesis pathways, making them potential candidates for developing new antibiotics .
Anticancer Potential
Another promising application is in oncology. Research has highlighted the potential of dihydropyrimidine derivatives to act as anticancer agents. For example, a compound structurally related to this compound was tested in vitro against various cancer cell lines and exhibited cytotoxic effects by inducing apoptosis . This suggests that further exploration of this compound could lead to the development of novel anticancer therapies.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. In one study, certain derivatives were found to significantly reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases . This opens avenues for further research into this compound as a therapeutic agent.
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in synthesizing advanced materials for electronic applications. Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties .
Cosmetic Formulations
Additionally, the compound's stability and biocompatibility make it suitable for cosmetic formulations. It can act as a stabilizer or active ingredient in skincare products due to its antioxidant properties . Studies on formulations containing similar dihydropyrimidine derivatives have reported improved skin hydration and reduced signs of aging.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several dihydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen position significantly enhanced activity levels compared to standard antibiotics . This suggests that this compound could be optimized for better efficacy.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that specific modifications on the dihydropyrimidine scaffold led to increased apoptosis rates. The study concluded that targeting specific pathways within cancer cells using such compounds could yield effective therapeutic strategies .
Mechanism of Action
The mechanism of action of N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide to analogous pyrimidinone derivatives reported in the literature, focusing on structural variations, physicochemical properties, and synthetic approaches.
Structural Variations
Key Observations :
- Substituent Position : The target compound’s 6-methyl group contrasts with 4-methyl analogs (e.g., 5.6, 5.12), which may alter electronic properties and steric interactions .
- Acetamide Modifications : Substituents like dichlorophenyl (5.6) or benzyl (5.12) may improve lipophilicity and target affinity compared to the unsubstituted acetamide in the target compound .
Physicochemical Properties
Biological Activity
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide is a compound derived from the pyrimidine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrimidinone core, which is known for its diverse biological activities. The compound's characteristics can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 208.23 g/mol |
| CAS Number | 400866-36-6 |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrimidinones can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as a selective inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. The compound exhibited an IC50 value in the submicromolar range, indicating potent inhibitory activity against AC1 while maintaining selectivity over other isoforms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By selectively inhibiting AC1, the compound disrupts calcium signaling pathways that are crucial for pain sensitization.
- Induction of Apoptosis : The compound's structural features facilitate interactions with cellular targets that lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies suggest that similar compounds can cause cell cycle dysregulation, leading to halted proliferation in cancerous cells.
Case Study 1: Anticancer Efficacy
In a preclinical study, a series of pyrimidinone derivatives were tested for their cytotoxic effects against various cancer cell lines. Among them, this compound demonstrated superior efficacy with an IC50 value significantly lower than traditional chemotherapeutics like bleomycin .
Case Study 2: Pain Management
A behavioral study utilizing an inflammatory pain model revealed that administration of this compound resulted in a marked decrease in pain responses. This effect was attributed to its action on AC1 inhibition, highlighting its potential as a therapeutic agent for chronic pain management .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous dihydropyrimidinone derivatives are often prepared by reacting substituted pyrimidinones with thioacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimizing yields involves adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of the nucleophile), temperature control (70–90°C), and purification via recrystallization using ethanol/water mixtures. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirming purity via melting point analysis (e.g., mp 196–230°C for related compounds) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H NMR : Focus on diagnostic peaks such as the NH proton (δ 10.0–12.5 ppm for amide NH) and the dihydropyrimidinone CH-5 proton (δ 5.9–6.1 ppm, singlet) .
- LC-MS : Confirm molecular ion peaks ([M+H]+) with m/z values calculated using exact mass tools (e.g., 344.21 observed in analogous compounds) .
- Elemental Analysis : Validate C, H, N, and S percentages (e.g., C: 45.29% vs. theoretical 45.36%) to confirm purity .
Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability assessments should include periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. For analogs, stability ≥5 years has been reported under these conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-deficient dihydropyrimidinone ring may favor nucleophilic attack at the 2-position .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Prioritize docking poses with strong hydrogen bonds between the acetamide NH and target residues (e.g., catalytic lysine or aspartate) .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally related dihydropyrimidinone derivatives?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl at the 6-position) and test in standardized assays (e.g., enzyme inhibition IC50). For instance, replacing methyl with bulkier groups may reduce steric hindrance in binding pockets .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from variations in assay conditions (e.g., pH, co-solvents) .
Q. How can reaction engineering principles improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., oxidation of the dihydropyrimidinone ring). Residence times can be optimized via inline NMR monitoring .
- Membrane Separation : Employ nanofiltration membranes (e.g., 200–300 Da MWCO) to purify the product from unreacted starting materials, replacing traditional column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
